molecular formula C8H8O3 B027105 Phenoxy-d5-acetic Acid CAS No. 154492-74-7

Phenoxy-d5-acetic Acid

Cat. No.: B027105
CAS No.: 154492-74-7
M. Wt: 157.18 g/mol
InChI Key: LCPDWSOZIOUXRV-RALIUCGRSA-N
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Description

Phenoxy-d5-acetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 157.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant and Radical Scavenging Properties : 5-ASA, a phenolic compound related to Phenoxy-d5-acetic Acid, has been identified as an active inhibitor of lipid peroxidation and a scavenger of peroxyl radicals, indicating its potential antioxidant effects (Dinis, Maderia, & Almeida, 1994).

  • Inhibitory Effects on Enzymes : Phenolic compounds, including derivatives of this compound, have shown inhibitory effects on angiotensin-converting enzyme, which plays a significant role in blood pressure regulation. This suggests their potential in designing new blood-pressure-lowering compounds (Al Shukor et al., 2013).

  • Anti-inflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids, closely related to this compound, have demonstrated antiinflammatory activity and low toxicity. [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, in particular, has been identified as the most effective and is used therapeutically (Atkinson et al., 1983).

  • Allelopathy and Agricultural Applications : Phenolic compounds, including this compound derivatives, are considered potential lead compounds for developing future herbicides or pesticides. They can address ecological and economic problems in agriculture, forestry, and nature conservation (Li et al., 2010).

  • Herbicide Toxicity and Environmental Impact : Phenoxy acetic herbicides, such as 2,4D and MCPA, have been found to significantly inhibit photosynthesis in cyanobacteria, affecting growth and nitrogenase activity. This provides insight into their primary toxic actions and environmental impact (Leganés & Fernández-Valiente, 1992).

  • Analytical Chemistry Applications : The derivatization of acidic herbicides with TMPH has been proven effective for their gas chromatographic determination, indicating a methodology for analyzing this compound and its derivatives in various samples (Rompa, Kremer, & Zygmunt, 2004).

  • Environmental Degradation : Studies have shown that dissolved humic substances catalyze the abiotic degradation of 2,4-D herbicide at neutral pH, highlighting the role of humic substances in environmental degradation processes (Piccolo et al., 2001).

  • Adsorption and Removal from Solutions : Granular activated carbon has been demonstrated to effectively adsorb 2,4-dichlorophenoxy-acetic acid from aqueous solutions, providing a method for its removal from environmental samples (Aksu & Kabasakal, 2004).

  • Genotoxicity : Phenoxy acid herbicides like 2,4-D and MCPA may induce sister chromatid exchanges in rodents, suggesting potential genotoxic effects. However, the impacts on human cells like blood lymphocytes and bone marrow cells remain unclear (Linnainmaa, 1984).

  • Herbicide Resistance in Agriculture : Research on the introgression of phenoxy herbicide resistance from wild radish into cultivated radish indicates the potential for developing herbicide-tolerant radish cultivars, which could have significant implications for agriculture (Jugulam, Walsh, & Hall, 2014).

Safety and Hazards

Phenoxy-d5-acetic Acid is a hazardous compound . It is advised to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed then seek immediate medical assistance .

Future Directions

From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDWSOZIOUXRV-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595398
Record name [(~2~H_5_)Phenyloxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154492-74-7
Record name [(~2~H_5_)Phenyloxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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